molecular formula C15H17N3O2S B11111522 2-[(2-methoxyphenyl)amino]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide

2-[(2-methoxyphenyl)amino]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide

Cat. No.: B11111522
M. Wt: 303.4 g/mol
InChI Key: DLZRZLZHFFNELP-GZTJUZNOSA-N
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Description

2-[(2-methoxyphenyl)amino]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenyl)amino]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide typically involves the condensation of 2-methoxyphenylamine with thienyl-substituted acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH, as well as the use of high-purity reagents to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenyl)amino]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

2-[(2-methoxyphenyl)amino]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)amino]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methoxyphenyl)amino]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide is unique due to its combination of methoxyphenyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C15H17N3O2S/c1-11(14-8-5-9-21-14)17-18-15(19)10-16-12-6-3-4-7-13(12)20-2/h3-9,16H,10H2,1-2H3,(H,18,19)/b17-11+

InChI Key

DLZRZLZHFFNELP-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC=CC=C1OC)/C2=CC=CS2

Canonical SMILES

CC(=NNC(=O)CNC1=CC=CC=C1OC)C2=CC=CS2

Origin of Product

United States

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